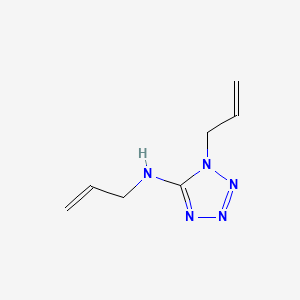
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate is a complex organic compound with the molecular formula C20H29NO3 It is characterized by a piperidine ring, a cyclohexyl group, and a propynyl group attached to a glycolate moiety
準備方法
The synthesis of 1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The propynyl group is then introduced through a series of reactions, including alkylation and esterification. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or cyclohexyl groups are replaced by other functional groups.
Hydrolysis: The ester bond in the glycolate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
科学的研究の応用
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl and propynyl groups may contribute to the compound’s overall binding affinity and selectivity. Pathways involved in its action include signal transduction and metabolic processes.
類似化合物との比較
1-Methyl-4-piperidyl cyclohexyl(1-propynyl)glycolate can be compared to other compounds with similar structural features, such as:
1-Methyl-4-piperidyl cyclohexylphenylglycolate: This compound has a phenyl group instead of a propynyl group, which may affect its chemical reactivity and biological activity.
Cyclohexaneglycolic acid, alpha-(1-propynyl)-, 1-methyl-4-piperidyl ester: Similar in structure but with different functional groups, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperidine, cyclohexyl, and propynyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
92956-72-4 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 2-cyclohexyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H27NO3/c1-3-11-17(20,14-7-5-4-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h14-15,20H,4-10,12-13H2,1-2H3 |
InChIキー |
KYEFWBWWXAMWAJ-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C1CCCCC1)(C(=O)OC2CCN(CC2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



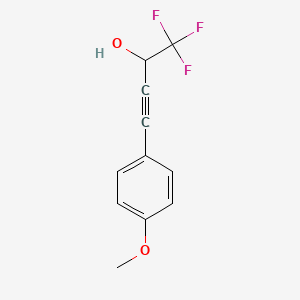

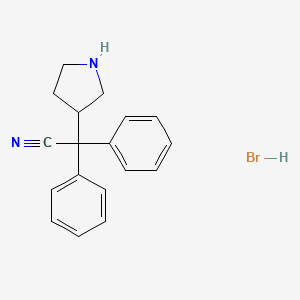
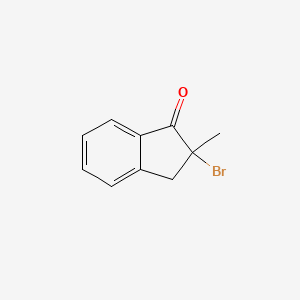
![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)
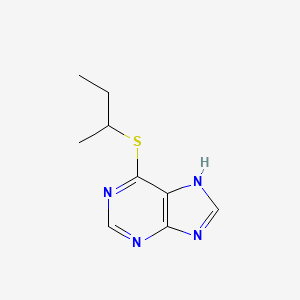
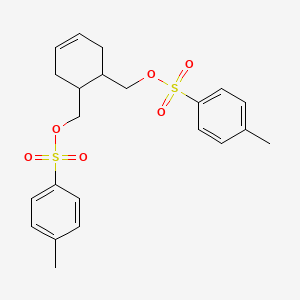
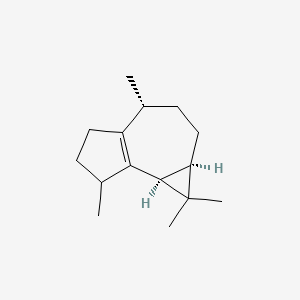
![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)



